molecular formula C11H23ClN2O2 B7804665 tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride

tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B7804665
M. Wt: 250.76 g/mol
InChI Key: PJABFBQXCLGLSK-FVGYRXGTSA-N
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Description

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJABFBQXCLGLSK-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Pre-Formed (2S)-2-(Aminomethyl)Piperidine

This route involves synthesizing the (2S)-configured aminomethylpiperidine scaffold prior to Boc protection. A representative protocol from [WO2009133778A1] utilizes di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base (e.g., triethylamine, DIPEA) in tetrahydrofuran (THF) or acetonitrile. Key parameters include:

  • Solvent : THF or ethyl acetate (polar aprotic solvents enhance reaction homogeneity).

  • Base : 1.1–2.0 equivalents of triethylamine (TEA) to scavenge HCl generated during Boc activation.

  • Temperature : 0–25°C to minimize racemization at the stereogenic center.

Post-protection, the free amine is treated with hydrochloric acid in ethyl acetate or diethyl ether to yield the hydrochloride salt. This method achieves yields of 75–85% but requires high optical purity in the starting amine.

Ring-Closing Metathesis to Construct the Piperidine Core

An alternative approach constructs the piperidine ring via Grubbs-catalyzed metathesis of diene precursors. For example, a diallylamine intermediate undergoes cyclization in dichloromethane (DCM) with 5 mol% Hoveyda-Grubbs II catalyst at 40°C. Subsequent hydrogenation (H₂, Pd/C) saturates the ring, and Boc protection follows as above. This method circumvents pre-existing chirality challenges but introduces complexity in controlling exo/endo selectivity during cyclization.

Stereoselective Installation of the Aminomethyl Group

The (2S) configuration is critical for biological activity. Three methodologies achieve stereocontrol:

Chiral Pool Synthesis from L-Prolinol

L-Prolinol, a commercially available (S)-configured pyrrolidine, is oxidized to piperidine-2-carboxylic acid derivatives. Reductive amination with formaldehyde and sodium cyanoborohydride introduces the aminomethyl group while retaining stereochemistry. Boc protection and hydrochloride salt formation complete the synthesis. This route offers >99% enantiomeric excess (ee) but involves multi-step transformations with moderate overall yields (50–60%).

Asymmetric Hydrogenation of Enamides

A transition-metal-catalyzed hydrogenation of α,β-unsaturated enamides generates the chiral center. For instance, (Z)-N-(tert-butoxycarbonyl)-2-vinylpiperidine is hydrogenated under 50 psi H₂ with a Rh-(R)-BINAP catalyst in methanol, achieving 92% ee. Subsequent aminomethylation via Mannich reaction (formaldehyde, ammonium chloride) and HCl salt formation yields the target compound. This method is scalable but requires specialized catalysts and high-pressure equipment.

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution of racemic tert-butyl 2-(aminomethyl)piperidine-1-carboxylate in organic solvents (e.g., isopropyl acetate) selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer untouched. Reported resolutions achieve 98% ee with Pseudomonas cepacia lipase (PS-C). Although sustainable, this method suffers from low atom economy (50% theoretical yield).

Critical Process Parameters and Optimization

Solvent and Temperature Effects on Boc Protection

Data from [WO2014200786A1] highlight solvent selection’s impact on Boc reaction efficiency:

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF60–858–2488
Acetonitrile25–4015–2482
Ethyl Acetate20–3024–4875

THF maximizes yield due to its high polarity and ability to stabilize the transition state. Elevated temperatures (>60°C) reduce reaction times but risk epimerization at the 2-position.

Hydrochloride Salt Crystallization

Salt formation is optimized by controlling antisolvent addition. Adding HCl gas to a tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate solution in ethanol, followed by incremental diethyl ether, produces high-purity crystals (99.5% by HPLC). Slow cooling (0.5°C/min) enhances crystal size and filterability.

Sustainability and Cost Considerations

Recent advances prioritize green chemistry:

  • Biocatalytic Steps : Replacement of Ir-catalyzed reactions with alcohol dehydrogenases reduces heavy metal waste.

  • Solvent Recycling : THF and acetonitrile are recovered via distillation, cutting raw material costs by 30%.

  • Catalyst Recovery : Immobilized Rh catalysts in hydrogenation reactions are reused for 5–7 cycles without activity loss .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding piperidine hydrochloride. This reaction is critical for generating free amines in drug intermediates.

Reagents/ConditionsProductYieldSource
HCl in ethyl acetate (0°C)(2S)-2-(aminomethyl)piperidine dihydrochloride99%

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the ammonium salt.

Amide Bond Formation

The aminomethyl group participates in coupling reactions with carboxylic acids to form amides, a key step in peptidomimetic synthesis.

Reagents/ConditionsPartner ReactantProductYieldSource
HATU, DIPEA in DMF (room temperature)8-[(2,6-difluorobenzyl)oxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acidN-[(2S)-piperidin-2-ylmethyl]carboxamide64%

Key Notes :

  • HATU activates the carboxylic acid, forming an active ester intermediate.

  • DIPEA neutralizes HCl byproducts, ensuring efficient coupling .

Carbamate Formation

The primary amine reacts with chloroformates to generate carbamate derivatives, enhancing structural diversity.

Reagents/ConditionsPartner ReactantProductYieldSource
4-Nitrophenyl chloroformate, TEA in DCM (-60°C to rt)4-Nitrophenyl chloroformatetert-Butyl (2S)-2-[[(4-nitrophenoxycarbonyl)amino]methyl]piperidine-1-carboxylate89%

Mechanism : The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride .

Nucleophilic Substitution

The aminomethyl group facilitates substitutions in aromatic systems, enabling heterocycle functionalization.

Reagents/ConditionsPartner ReactantProductYieldSource
DIAD, PPh₃ in THF (0°C to rt)5-Chloro-2-hydroxybenzonitriletert-Butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate74%

Notes :

  • Mitsunobu conditions (DIAD/PPh₃) enable ether formation between alcohols and phenols.

  • The aminomethyl group remains intact during this reaction .

Salt Formation and Purification

The hydrochloride salt enhances solubility and stability. Purification often involves chromatography or crystallization.

MethodPurity AchievedApplicationSource
Preparative HPLC (ACN/water + 0.1% TFA)95%Isolation of carboxamide derivatives
Silica gel chromatography (EtOAc/hexane)>90%Intermediate purification

Stability and Reactivity Considerations

  • Acid Sensitivity : The Boc group hydrolyzes rapidly in HCl/EtOAc, necessitating controlled conditions .

  • Nucleophilicity : The primary amine reacts preferentially over the piperidine nitrogen due to steric hindrance from the Boc group .

  • Storage : Stable at 2–8°C under inert atmosphere; prolonged exposure to moisture degrades the carbamate .

Scientific Research Applications

Synthesis of Pharmaceuticals

Tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate is utilized as an intermediate in the synthesis of several bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it has been reported as a precursor for synthesizing compounds that exhibit activity against β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Therapeutic Potential

Research indicates that derivatives of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate may have potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to act as a synthetic intermediate for optically active compounds enhances its relevance in developing new therapies .

Reaction Mechanisms

The synthesis of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and amines under controlled conditions. Various bases such as sodium hydroxide or metal alkoxides are employed to facilitate the deprotection reactions necessary for obtaining the final product .

Case Studies

Several studies have documented the successful synthesis of this compound and its derivatives:

  • Study A : A method was developed to produce tert-butyl 3-aminopiperidine-1-carboxylate using a base-mediated deprotection reaction, achieving high yields and purity .
  • Study B : The compound was used in a multi-step synthesis involving coupling reactions with other bioactive moieties, demonstrating its versatility as a building block in drug design .

Summary Table of Applications

Application AreaDescription
Pharmaceutical SynthesisIntermediate for synthesizing β-lactamase inhibitors and other bioactive compounds
Therapeutic UsePotential treatment for neurodegenerative diseases like Alzheimer's
Synthetic MethodologyUtilized in multi-step synthesis processes involving coupling reactions

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

(a) tert-Butyl 4-(Aminomethyl)piperidine-1-carboxylate
  • Key Difference: Aminomethyl group at the 4-position instead of the 2S position.
  • Impact : Altered steric and electronic environments influence binding affinity. For example, 4-substituted analogs may exhibit reduced activity in HGF inhibition due to less favorable interactions with the enzyme’s active site .
(b) tert-Butyl 4-(1-Aminoethyl)piperidine-1-carboxylate Hydrochloride
  • CAS No.: 1998216-09-3
  • Molecular Weight : 264.79 g/mol
  • Key Difference: Substitution of aminomethyl (-CH₂NH₂) with aminoethyl (-CH₂CH₂NH₂).
  • Impact: Increased chain length enhances molecular weight (264.79 vs.
(c) tert-Butyl 4-{[3-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylate
  • Molecular Weight : 372.43 g/mol
  • Key Difference : Bulky trifluoromethylphenyl group introduces steric hindrance and electron-withdrawing effects.
  • Impact : Enhanced metabolic stability but reduced solubility, limiting applications in aqueous biological systems .

Stereochemical Variants

(a) Chiral Fluorinated Analogs
  • Example: tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS: 1315593-71-5).
  • Key Difference : Fluorine atom at the 4-position and pyrrolidine ring instead of piperidine.
(b) Spirocyclic Derivatives
  • Example : tert-Butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride.
  • Key Difference : Azetidine spirocycle introduces conformational rigidity.
  • Impact : Restricted rotation may improve selectivity for target proteins but complicates synthetic accessibility .

Functional Group Modifications

(a) Guanidine-Substituted Analogs
  • Example: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride.
  • Key Difference: Replacement of aminomethyl with guanidine (-NH-C(NH)-NH₂).
  • Impact : Increased polarity and hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites (e.g., serine proteases) .
(b) Aromatic Hybrids
  • Example: tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 691400-74-5).
  • Impact : Enhanced affinity for kinases and nucleotide-binding proteins .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Weight (g/mol) Key Substituent Position Key Application
tert-Butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride 1159823-04-7 250.77 -CH₂NH₂ 2S HGF inhibitors
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate 1138324-46-5 ~250 (estimated) -CH₂NH₂ 4 Plasmodium protease inhibitors
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride 1998216-09-3 264.79 -CH₂CH₂NH₂ 4 Drug intermediates
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride N/A ~290 (estimated) -NH-C(NH)-NH₂ 4 Serine protease targeting

Table 2: Pharmacological Relevance

Compound Class Bioactivity Advantage Limitation
2S-Aminomethyl piperidine High affinity for HGF Optimal steric fit Sensitivity to metabolic oxidation
4-Aminomethyl piperidine Broad-spectrum protease inhibition Synthetic versatility Reduced target selectivity
Fluorinated pyrrolidines Enhanced metabolic stability Improved CNS penetration Complex synthesis
Guanidine derivatives Strong hydrogen-bonding High solubility Poor membrane permeability

Biological Activity

tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride is a piperidine derivative with notable biological activities. Its unique structure, featuring a tert-butyl group and an aminomethyl group, positions it as a potential candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2·HCl
  • Molecular Weight : 214.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence various biological pathways. The compound's mechanism typically involves:

  • Enzyme Binding : It binds to active sites on enzymes, potentially altering their catalytic activity.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

1. Pharmacological Applications

Research has indicated that this compound may have therapeutic potential in several areas:

  • Drug Development : Investigated for its role as a building block in synthesizing more complex pharmaceutical agents.
  • Cancer Research : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values are yet to be established.

2. Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • A study focused on the synthesis of derivatives showed that modifications to the piperidine structure could enhance biological activity against specific cancer cell lines, suggesting a promising avenue for drug development .
  • Another research effort identified small molecule inhibitors targeting PD-1/PD-L1 interactions, hinting at the potential immunomodulatory effects of piperidine derivatives, including this compound .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to similar piperidine derivatives:

Compound NameStructure FeaturesBiological ActivityIC50 Values
This compoundTert-butyl & aminomethyl groupsPotential anticancer activityNot yet established
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate4-Aminophenyl groupModerate anticancer activityIC50 ~ 50 µM
tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylateCyclopropyl groupEnhanced receptor bindingIC50 ~ 30 µM

Q & A

Q. What are the standard synthetic routes for tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride?

The compound is typically synthesized via multi-step protocols involving Boc-protection, alkylation, and deprotection. For example:

  • Step 1 : Coupling tert-butyl piperidine derivatives with aminomethyl precursors using DMF as a solvent at room temperature .
  • Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under controlled conditions .
  • Key reagents : Raney nickel for hydrogenation (30–50 psi H₂) and hydroxylamine hydrochloride for intermediate stabilization . Purity validation via HPLC or NMR (>95%) is critical to ensure reproducibility .

Q. How is the stereochemical integrity of the (2S)-configuration confirmed during synthesis?

Chiral HPLC or polarimetry is employed to verify enantiomeric purity. For example:

  • Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can resolve enantiomers.
  • X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes . Combustion releases toxic fumes (e.g., NOₓ, HCl), requiring CO₂ or dry powder extinguishers .

Advanced Research Questions

Q. How can synthetic yields be optimized for Boc-protected intermediates?

  • Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions .
  • Catalyst screening : Use Pd/C or PtO₂ instead of Raney nickel for selective hydrogenation .
  • Temperature control : Lower reaction temperatures (0–5°C) minimize epimerization in chiral centers .

Q. What analytical strategies resolve contradictions in purity data between suppliers?

Discrepancies in purity (e.g., 95% vs. 97%) arise from differing analytical methods:

  • Cross-validation : Use complementary techniques (e.g., LC-MS for low-level impurities, NMR for structural confirmation).
  • Standardized protocols : Adopt USP/Ph. Eur. guidelines for quantification .

Q. How is this compound utilized in drug discovery pipelines?

It serves as a key intermediate for:

  • Nonpeptide inhibitors : E.g., hepatocyte growth factor (HGF) inhibitors via piperidine scaffold functionalization .
  • Antimalarials : As a building block for Plasmodium N-myristoyltransferase inhibitors .
  • Chiral auxiliaries : In asymmetric synthesis of spirocyclic compounds .

Q. What methodologies address instability of the hydrochloride salt under basic conditions?

  • pH-controlled storage : Maintain pH 4–6 in aqueous solutions to prevent freebase formation.
  • Lyophilization : Stabilize the salt form by freeze-drying and storing under inert gas .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported molecular weights (e.g., 323.82 vs. 275.39 g/mol)?

  • Source verification : Cross-check CAS registry numbers (e.g., 333986-05-3 vs. 732275-92-2) to confirm structural identity .
  • Isotopic pattern analysis : High-resolution mass spectrometry (HRMS) resolves ambiguous molecular formulas .

Q. Why do solubility profiles vary across studies?

  • Solvent polarity effects : Use Hansen solubility parameters to predict behavior in DMSO vs. aqueous buffers.
  • Salt vs. freebase : Hydrochloride salts exhibit higher aqueous solubility than Boc-protected analogs .

Experimental Design Considerations

Q. How to design stability studies for long-term storage?

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • Analytical endpoints : Monitor via HPLC for decomposition products (e.g., tert-butyl alcohol from Boc cleavage) .

Q. What computational tools predict reactivity of the aminomethyl group?

  • Density Functional Theory (DFT) : Models nucleophilic attack sites for functionalization .
  • Molecular docking : Screens binding affinity to biological targets (e.g., HGF receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.